molecular formula C13H17N3 B1414688 [(1-phenyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine CAS No. 1152898-13-9

[(1-phenyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine

Cat. No. B1414688
CAS RN: 1152898-13-9
M. Wt: 215.29 g/mol
InChI Key: YXLAKWNIQKXAKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves various steps with acceptable reaction procedures and yields . For instance, a series of novel pyrazole derivatives were synthesized by Subhashini et al., which involved the reaction of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione with anhydrous K2CO3 in dry DMF solution .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in combating microbial infections. It has shown good activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, although it was not effective against gram-negative bacteria . This suggests its selective efficacy could be harnessed for treating certain bacterial infections.

Antifungal Applications

The antifungal activity of this compound is noteworthy, particularly against fungi like Aspergillus niger and A. flavus. Some derivatives have shown excellent antifungal activity , with more than 60% inhibition, which could lead to new treatments for fungal infections .

Antihyperglycemic Properties

Derivatives of this compound have been associated with antihyperglycemic effects , which could be beneficial in the treatment of conditions like type II diabetes. This application is particularly promising given the increasing prevalence of diabetes globally .

Anti-inflammatory Potential

The compound has shown anti-inflammatory properties , which could make it a candidate for the development of new anti-inflammatory drugs. This could have implications for treating a variety of inflammatory diseases .

Antitubercular Agent

There is potential for this compound to act as an anti-tubercular agent . The design and synthesis of novel heterocyclic compounds related to this molecule have been explored for their use in treating tuberculosis .

Antileishmanial and Antimalarial Activity

Research has indicated that this compound could have applications in treating parasitic diseases such as leishmaniasis and malaria. A molecular simulation study justified the potent in vitro antipromastigote activity of a related compound, suggesting a promising avenue for drug development .

properties

IUPAC Name

N-[(1-phenylpyrazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-11(2)14-8-12-9-15-16(10-12)13-6-4-3-5-7-13/h3-7,9-11,14H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLAKWNIQKXAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-phenyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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